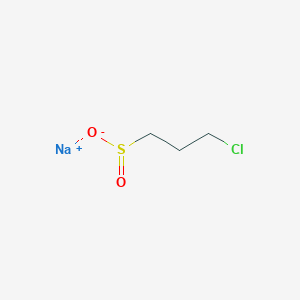

Sodium 3-chloropropane-1-sulfinate

CAS No.:

Cat. No.: VC17620631

Molecular Formula: C3H6ClNaO2S

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6ClNaO2S |

|---|---|

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | sodium;3-chloropropane-1-sulfinate |

| Standard InChI | InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1 |

| Standard InChI Key | BTQAWIGOXURPBF-UHFFFAOYSA-M |

| Canonical SMILES | C(CS(=O)[O-])CCl.[Na+] |

Introduction

Structural and Chemical Characteristics

The molecular structure of sodium 3-chloropropane-1-sulfinate comprises a propane backbone with a chlorine atom at the third carbon and a sulfinate group at the first carbon. Its general formula is , yielding a molecular weight of approximately 196.60 g/mol . The sulfinate group () confers nucleophilic reactivity, enabling participation in coupling reactions, while the chlorine substituent facilitates electrophilic substitution or elimination processes .

Comparative analysis with sodium 3-chloro-2-hydroxypropanesulfonate () highlights key differences:

-

Hydroxyl Group Presence: The latter contains a hydroxyl group at the second carbon, enhancing hydrophilicity and altering reactivity in aqueous environments .

-

Sulfonate vs. Sulfinate: Sulfonate groups () exhibit greater stability and lower nucleophilicity compared to sulfinates, influencing their roles in industrial applications .

Synthesis Methodologies

Industrial-Scale Production

A patented method for synthesizing sodium 3-chloro-2-hydroxypropanesulfonate provides a template for analogous sulfinate production :

-

Reagents: Epichlorohydrin (ECH), sodium bisulfite (), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Procedure:

-

ECH is dropwise added to a heated mixture of , TBAB, and water.

-

The reaction proceeds at 80–90°C for 1.5–2.5 hours, followed by cooling, crystallization, and ethanol washing.

-

-

Optimized Conditions:

Table 1: Key Synthesis Parameters for Sodium 3-Chloro-2-Hydroxypropanesulfonate

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 80–90°C |

| Catalyst (TBAB) Loading | 4% of ECH mass |

| 1.1 (molar) | |

| Yield | 75.1% |

For sodium 3-chloropropane-1-sulfinate, analogous methods likely replace with sulfinic acid derivatives, though specific protocols remain undocumented in public literature.

Reactivity and Functional Applications

Organic Synthesis

Sulfinate salts are pivotal in constructing sulfur-containing molecules:

-

Nucleophilic Substitution: The sulfinate group displaces halides or tosylates, forming sulfones or sulfonamides .

-

Radical Reactions: Under oxidative conditions, sulfinates generate sulfonyl radicals for polymerization or cross-coupling .

Industrial Uses

-

Surfactants: Sulfinate derivatives act as anionic surfactants in detergents and emulsifiers due to their amphiphilic nature .

-

Chemical Intermediates: Used in synthesizing agrochemicals, pharmaceuticals, and specialty polymers .

Table 2: Comparative Applications of Sulfinate and Sulfonate Derivatives

| Compound | Primary Application | Key Advantage |

|---|---|---|

| Sodium Sulfinate | Reducing Agent | High nucleophilicity |

| Sodium 3-Chloro-2-Hydroxypropanesulfonate | Surfactant | Enhanced water solubility |

| Sodium 2-Chloroethanesulfonate | Biochemical assays | Thermal stability |

Future Research Directions

-

Mechanistic Studies: Elucidate sulfinate-specific reaction pathways under varying catalytic conditions.

-

Green Chemistry: Develop solvent-free or low-waste synthesis methods.

-

Toxicological Profiling: Assess ecotoxicity and biodegradability of chlorinated sulfinates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume